n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide
Overview
Description
n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide is a chemical compound with the molecular formula C9H10BrNO4S It is characterized by the presence of a bromoacetyl group, a hydroxyphenyl group, and a methanesulfonamide group
Mechanism of Action
Target of Action
It is used as a reactant in the characterization of monoacylglycerol acyltransferase 2 inhibitors . Monoacylglycerol acyltransferase 2 is an enzyme involved in lipid metabolism.
Mode of Action
Given its use in the characterization of monoacylglycerol acyltransferase 2 inhibitors, it may interact with this enzyme, potentially inhibiting its function .
Biochemical Pathways
Considering its potential role as a monoacylglycerol acyltransferase 2 inhibitor, it may impact lipid metabolism pathways .
Result of Action
If it acts as a monoacylglycerol acyltransferase 2 inhibitor, it could potentially alter lipid metabolism at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with bromoacetyl bromide in the presence of a base, followed by reduction and sulfonamide formation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyphenyl group can undergo oxidation to form quinones, while the bromoacetyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-bromoacetyl)phenyl)methanesulfonamide
- N-(3-(2-bromoacetyl)phenyl)methanesulfonamide
- 5-(2-Bromoacetyl)-2-methoxybenzenesulfonamide
Uniqueness
n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide is unique due to the presence of both a hydroxyphenyl group and a bromoacetyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[5-(2-bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-16(14,15)11-7-4-6(9(13)5-10)2-3-8(7)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQBFBEBZJFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597815 | |
Record name | N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-24-1 | |
Record name | N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14347-24-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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